molecular formula C10H13N3OS B2639730 N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide CAS No. 938961-43-4

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide

Cat. No.: B2639730
CAS No.: 938961-43-4
M. Wt: 223.29
InChI Key: OGOZQAKIXDBKNX-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it interacts with hydrazonoyl halides, which are known for their wide biological properties . The nature of these interactions often involves the formation of stable complexes, which can inhibit or activate specific biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in antimicrobial resistance, thereby enhancing the cell’s ability to combat microbial infections . Additionally, it has been shown to alter cellular metabolism by inhibiting key enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial activity and modulation of immune responses . At high doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in these pathways . For example, it has been shown to interact with enzymes involved in the synthesis and degradation of nucleotides, thereby influencing cellular energy metabolism and DNA replication.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cell, it can bind to specific proteins, which facilitate its localization and accumulation in certain cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with metabolic enzymes and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with 5-methyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with additional steps for purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide stands out due to its unique combination of a thiadiazole ring and a cyclohexene moiety, which enhances its biological activity and specificity. This structural feature allows for better interaction with molecular targets and improved pharmacokinetic properties .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-7-12-13-10(15-7)11-9(14)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOZQAKIXDBKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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